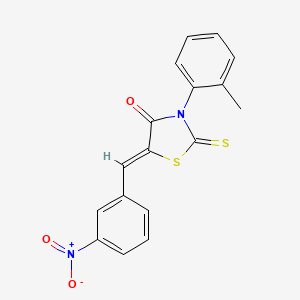

(Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Description

Overview of (Z)-5-(3-Nitrobenzylidene)-2-Thioxo-3-(o-Tolyl)Thiazolidin-4-One

(Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one (molecular formula: C₁₇H₁₂N₂O₃S₂; molecular weight: 356.4 g/mol) belongs to the thiazolidinone class, a family of five-membered heterocycles containing sulfur and nitrogen. The compound’s Z-configuration at the benzylidene double bond ensures spatial alignment critical for bioactivity. Key structural features include:

- A thiazolidin-4-one ring with a thioketone group at position 2.

- A 3-nitrobenzylidene substituent at position 5, contributing electron-withdrawing effects.

- An o-tolyl group at position 3, enhancing lipophilicity and steric bulk.

Spectroscopic analyses, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirm its geometry. For instance, the IR spectrum reveals stretches at 1521 cm⁻¹ (C=N) and 1683 cm⁻¹ (C=O), while ¹H NMR signals at δ 7.15–7.38 ppm correspond to aromatic protons. These features underscore its stability and reactivity, making it a focal point in synthetic organic chemistry.

Significance of Thiazolidinone Derivatives in Medicinal Chemistry

Thiazolidinones are privileged scaffolds in drug design due to their broad-spectrum bioactivities. Over 150 thiazolidinone-based drugs have entered clinical trials, targeting conditions such as diabetes, cancer, and microbial infections. Their mechanism often involves modulation of enzymatic pathways or protein-protein interactions. For example:

- Antimicrobial Activity : Thiazolidinones disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

- Anticancer Potential : Derivatives induce apoptosis via mitochondrial pathway activation.

- Anti-inflammatory Effects : Cyclooxygenase-2 (COX-2) inhibition reduces prostaglandin synthesis.

The nitro group in (Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one enhances electron-deficient character, facilitating interactions with biological nucleophiles like cysteine residues. Such properties align with trends in targeted therapy development, where functional group diversification optimizes pharmacodynamics.

Historical Context and Research Trajectory

Thiazolidinone research began in the 1940s with the discovery of antitubercular activity in simple derivatives. The 1990s saw advancements in stereoselective synthesis, enabling access to Z/E isomers like the title compound. Recent work focuses on hybrid molecules combining thiazolidinones with other pharmacophores (e.g., 1,3,4-thiadiazoles) to amplify efficacy. A 2021 study synthesized 15 thiazolidinone-thiadiazole hybrids, reporting IC₅₀ values of <10 µM against breast cancer cells. Such innovations reflect the scaffold’s adaptability and enduring relevance.

Scope and Objectives of the Review

This review evaluates the chemical and pharmacological profile of (Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one, excluding clinical safety data. Specific objectives include:

- Structural Analysis : Correlating molecular features with reactivity.

- Synthetic Pathways : Comparing methods for yield optimization.

- Biological Activities : Assessing antimicrobial, anticancer, and anti-inflammatory potentials.

- Future Directions : Identifying gaps for further research.

By integrating physicochemical data and mechanistic insights, this work aims to inform rational design of next-generation thiazolidinone therapeutics.

Table 1: Physicochemical Properties of (Z)-5-(3-Nitrobenzylidene)-2-Thioxo-3-(o-Tolyl)Thiazolidin-4-One

The compound’s low aqueous solubility, attributed to its aromatic and thioketone groups, necessitates formulation strategies like nanoparticle encapsulation for in vivo delivery. Future studies could explore co-crystallization with hydrophilic coformers to enhance bioavailability.

Properties

IUPAC Name |

(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c1-11-5-2-3-8-14(11)18-16(20)15(24-17(18)23)10-12-6-4-7-13(9-12)19(21)22/h2-10H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFRKXXLLSLLF-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are recognized for their pharmacological significance, displaying a range of biological activities such as:

- Antidiabetic

- Antioxidant

- Antimicrobial

- Anticancer

- Anti-inflammatory

These compounds serve as scaffolds for drug development and have been modified to enhance their activity against various diseases .

Anticancer Activity

Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound (Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one has shown promising results in inhibiting cancer cell proliferation. For instance, it has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific enzymes and pathways critical for tumor growth .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicated that (Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one exhibits potent antioxidant effects, potentially providing protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been studied for their antimicrobial properties. This particular compound demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural modifications. The presence of the nitro group in the benzylidene moiety and the o-tolyl substituent enhances the compound's interaction with biological targets, thereby improving its efficacy against cancer cells and pathogens .

| Substituent | Biological Activity | Mechanism |

|---|---|---|

| Nitro group | Enhanced anticancer activity | Induction of apoptosis |

| o-Tolyl group | Increased antimicrobial efficacy | Membrane disruption |

Case Studies

- Anticancer Study : A study evaluated the effect of (Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .

- Antioxidant Evaluation : In a comparative study using DPPH and ABTS assays, this compound exhibited an IC50 value of 15 µM, indicating strong antioxidant capacity compared to vitamin C (IC50 = 20 µM) as a control .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives, including (Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one, have shown significant anticancer properties. Recent studies indicate that compounds within this class can inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival.

- Case Studies :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Spectrum : It has shown effectiveness against various bacterial strains and fungi.

- Research Findings : A study found that thiazolidinone derivatives possess significant antibacterial activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- Evidence : Research indicates that thiazolidinone derivatives can reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives:

| Compound | Structure | Biological Activity | IC |

|---|---|---|---|

| Compound A | Thiazolidinone with nitro group | Anticancer (MCF-7) | 0.24 µM |

| Compound B | Thiazolidinone with methyl group | Antimicrobial | Varies by strain |

| Compound C | Thiazolidinone with phenyl group | Anti-inflammatory | Not specified |

Synthesis and Characterization

The synthesis of (Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves:

- Condensation Reaction : The reaction between appropriate aldehydes and thiazolidinone precursors.

- Characterization Techniques :

- NMR Spectroscopy : Used to confirm the structure of synthesized compounds.

- Mass Spectrometry : Employed to determine molecular weight and confirm purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

Thiazolidinone derivatives with modifications to the benzylidene or thiazolidinone substituents exhibit distinct physicochemical and biological properties. Key analogues include:

Spectroscopic and Computational Insights

- DFT Studies : Nitro-substituted compounds show strong agreement between experimental (UV-Vis, NMR) and calculated electronic properties, confirming charge transfer interactions .

- X-ray Crystallography : The o-tolyl group in the target compound induces torsional strain (C–S–C–N angles: 104.8–106.3°), affecting molecular packing and solubility .

Pharmacological Limitations

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-5-(3-nitrobenzylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one?

The compound is synthesized via Knoevenagel condensation , where 3-(o-tolyl)-2-thioxothiazolidin-4-one reacts with 3-nitrobenzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol or methanol). The reaction typically requires refluxing for 6–12 hours, monitored by TLC (Rf ~0.3 in hexane/ethyl acetate). Purification involves column chromatography or recrystallization . Variations in substituents on the benzaldehyde or thiazolidinone core can alter reaction yields (e.g., electron-withdrawing groups like nitro enhance reactivity).

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The Z-configuration is validated using NMR spectroscopy :

- ¹H NMR : The vinylic proton (CH=N) appears as a singlet at δ ~7.5–8.0 ppm, with coupling constants (J) < 3 Hz, indicative of restricted rotation due to the Z-geometry.

- NOESY : Cross-peaks between the benzylidene aromatic protons and the thiazolidinone ring confirm spatial proximity .

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C=S stretch), and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- ¹³C NMR : Signals at δ ~180 ppm (C=O), ~120–130 ppm (aromatic carbons), and ~140 ppm (C=S).

- UV-Vis : Absorption maxima at ~350–400 nm due to π→π* transitions in the conjugated benzylidene system .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the Z-isomer over the E-isomer?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of the transition state.

- Temperature : Lower temperatures (0–25°C) reduce thermal isomerization.

- Catalysts : Acidic or basic catalysts (e.g., β-cyclodextrin-SO₃H) improve regioselectivity under solvent-free conditions .

- Additives : Use of molecular sieves or desiccants removes water, shifting equilibrium toward the condensation product .

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions.

- Electrostatic Potential (ESP) : Nitro and thioxo groups act as electron-deficient sites, guiding nucleophilic/electrophilic attack.

- Non-covalent interactions : Hirshfeld surface analysis identifies π-π stacking and hydrogen-bonding motifs critical for crystal packing .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

- Nitro group : Enhances antimicrobial activity by increasing electrophilicity and membrane penetration.

- o-Tolyl group : Steric effects reduce metabolic degradation, improving pharmacokinetics.

- Thioxo moiety : Chelates metal ions (e.g., Fe³⁺, Zn²⁺), inhibiting metalloenzymes in pathogens .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported biological activity data for thiazolidinone derivatives?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923).

- Control experiments : Compare with reference drugs (e.g., ciprofloxacin for antibacterial studies) and validate via dose-response curves.

- Solubility adjustments : Use DMSO/PBS mixtures (<1% v/v) to avoid solvent interference .

Q. What strategies mitigate oxidative degradation during storage?

- Storage conditions : Keep at −20°C under argon in amber vials to prevent light- or oxygen-induced degradation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to buffer solutions .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

Q. How should accidental spills be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.